molecular formula C10H14O2 B008835 3-But-3-enoxycyclohex-2-en-1-one CAS No. 109183-36-0

3-But-3-enoxycyclohex-2-en-1-one

Cat. No.: B008835
CAS No.: 109183-36-0
M. Wt: 166.22 g/mol
InChI Key: ZUFFEYOPMOBCPB-UHFFFAOYSA-N
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Description

3-(3-Butenyloxy)-2-cyclohexene-1-one is an organic compound characterized by a cyclohexene ring substituted with a butenyloxy group at the third position and a ketone group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Butenyloxy)-2-cyclohexene-1-one typically involves the reaction of cyclohexene-1-one with 3-butenyloxy reagents under specific conditions. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Williamson ether synthesis, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Butenyloxy)-2-cyclohexene-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The butenyloxy group can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions include epoxides, alcohols, and various substituted cyclohexene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3-Butenyloxy)-2-cyclohexene-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Butenyloxy)-2-cyclohexene-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to participate in various biochemical pathways, influencing cellular processes and metabolic activities. Specific pathways and targets may include cyclooxygenase enzymes and other key regulatory proteins involved in inflammation and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Butenyloxy)-2-cyclohexene-1-one is unique due to its combination of a cyclohexene ring and a butenyloxy group, which imparts distinct chemical reactivity and potential applications. Its structural features enable it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in various fields of research.

Properties

CAS No.

109183-36-0

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3-but-3-enoxycyclohex-2-en-1-one

InChI

InChI=1S/C10H14O2/c1-2-3-7-12-10-6-4-5-9(11)8-10/h2,8H,1,3-7H2

InChI Key

ZUFFEYOPMOBCPB-UHFFFAOYSA-N

SMILES

C=CCCOC1=CC(=O)CCC1

Canonical SMILES

C=CCCOC1=CC(=O)CCC1

Synonyms

2-Cyclohexen-1-one,3-(3-butenyloxy)-(9CI)

Origin of Product

United States

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